1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2)12-27-17-10-15(8-9-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHBANTZLSVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name : 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
- Molecular Formula : CHClNO
- Molecular Weight : 387.86 g/mol
- CAS Number : 1170077-29-8
Structural Features
The compound features a urea linkage connected to a tetrahydrobenzo[b][1,4]oxazepine moiety and a chlorobenzyl substituent. This unique structure may enhance its biological activity and selectivity towards specific targets.
Pharmacological Properties
This compound has shown promising pharmacological properties:
- Kinase Inhibition : It has been identified as a potential kinase inhibitor. Kinases play critical roles in various cellular processes including cell growth and differentiation. The inhibition of specific kinases can be a therapeutic strategy in treating cancers and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting signaling pathways involved in tumor growth.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate:
- Protein Interactions : Interaction studies have demonstrated that the compound binds to specific protein targets within cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to quantify these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyl)-3-(2-methyl-2H-chromen-4-one) | Chlorobenzyl group; chromone core | Antioxidant properties |
| 1-(Phenyl)-3-(2H-chromen-4-one) | Phenyl group; chromone core | Anticancer activity |
| 1-(Benzyl)-3-(benzothiazole) | Benzothiazole moiety; benzyl group | Antimicrobial properties |
The unique combination of the tetrahydrobenzo[b][1,4]oxazepine structure and the chlorobenzyl substituent sets this compound apart from others in terms of potential therapeutic applications.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, compounds with similar structures have been evaluated for safety in preclinical studies. Understanding the safety profile is essential for advancing into clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can be contextualized against related compounds, as outlined below:
Structural Analogues with Benzo[b][1,4]oxazepin Cores
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea (CAS: 1170111-30-4):
- Molecular Formula : C₂₁H₂₇N₃O₃S
- Molecular Weight : 401.5 g/mol
- Key Differences : Replaces the 4-chlorobenzyl group with a thiophen-2-ylmethyl substituent and introduces an isobutyl group at position 5 of the oxazepin ring. The sulfur atom in the thiophene may enhance lipophilicity compared to the chlorine in the target compound .
Benzo[b][1,4]diazepin Derivatives
- Structure : Contains a coumarin-3-yl-substituted benzo[b][1,4]oxazepin linked to a tetrazolyl-pyrazolone moiety.
- Key Differences : The diazepin core (7-membered ring with two nitrogen atoms) versus the oxazepin core (7-membered ring with one oxygen and one nitrogen atom) alters ring flexibility and electronic properties. Coumarin and tetrazole groups may confer fluorescence or metal-binding capabilities, unlike the urea-linked chlorobenzyl group in the target compound .
Urea Derivatives with Alternative Heterocycles
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (): Molecular Formula: C₁₈H₁₅N₃O₂S Molecular Weight: 337.4 g/mol Key Differences: A tetrahydrobenzo[b]thiophene core replaces the oxazepin ring, and a benzoyl group is present instead of the chlorobenzyl moiety. The thiophene’s sulfur atom may influence metabolic stability and redox activity compared to the oxygen in oxazepin .
Anti-Proliferative Activity of Related Compounds
While direct activity data for the target compound is unavailable, structurally similar urea and oxazepin derivatives have demonstrated biological effects:
- Compound C ((E)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic acid) showed moderate anti-proliferative activity against HeLa, HepG2, and A431 cells (IC₅₀: 12–18 µM), comparable to Erlotinib (IC₅₀: 0.5–1.2 µM) .
- Caffeic acid derivatives with urea linkages exhibited enhanced activity over parent compounds, suggesting the urea group’s role in improving target binding .
Comparative Data Table
Key Research Findings and Implications
Substituent Effects :
- The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions in enzyme pockets.
- Thiophene or coumarin substituents (as in analogues) introduce π-π stacking or fluorescence properties, useful in probe design .
Urea Linkage : The urea moiety is critical for hydrogen bonding with biological targets, as seen in caffeic acid derivatives with improved anti-proliferative activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
